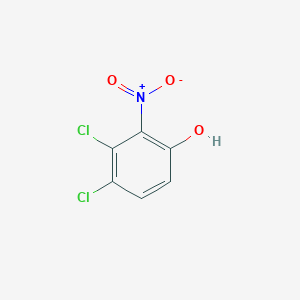![molecular formula C8H10N2S2 B3148588 N-[4-(methylthio)phenyl]thiourea CAS No. 65069-54-7](/img/structure/B3148588.png)
N-[4-(methylthio)phenyl]thiourea
Overview
Description
“N-[4-(methylthio)phenyl]thiourea” is an organosulfur compound . It belongs to the class of compounds known as N-phenylthioureas . The molecular formula is C8H10N2S2 and the molecular weight is 198.31 g/mol .
Synthesis Analysis
Thiourea derivatives, including “N-[4-(methylthio)phenyl]thiourea”, can be synthesized by the reaction of various amines with CS2 . N-Phenylthiourea can be used as a reactant to synthesize thiazoles via solvent- and catalyst-free condensation with halo ketones .Molecular Structure Analysis
The molecular structure of “N-[4-(methylthio)phenyl]thiourea” is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The molecular weight is 198.31 g/mol .Physical And Chemical Properties Analysis
“N-[4-(methylthio)phenyl]thiourea” has a predicted boiling point of 336.9±44.0 °C and a predicted density of 1.29±0.1 g/cm3 . The melting point is 198-199 °C .Scientific Research Applications
Organic Synthesis
Thiourea and its derivatives, including “[4-(methylsulfanyl)phenyl]thiourea”, have become a significant focal point within the organic synthesis field . They are used as intermediates in a wide range of organic synthesis reactions .
Pharmaceutical Industry
“[4-(methylsulfanyl)phenyl]thiourea” and other thiourea derivatives are used in the pharmaceutical industry . They are synthesized by the reaction of various anilines with CS2 .
Antibacterial Applications
Thiourea derivatives have been found to have antibacterial properties . This makes them valuable in the development of new antibacterial drugs .
Antioxidant Applications
Thiourea derivatives also exhibit antioxidant properties . This means they can help protect cells from damage caused by harmful free radicals .
Anticancer Applications
Research has shown that thiourea derivatives can have anticancer effects . This opens up potential avenues for the development of new cancer treatments .
Anti-inflammatory Applications
Thiourea derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anti-Alzheimer Applications
Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease . Their anti-Alzheimer properties could be harnessed to develop new treatments for this neurodegenerative disorder .
Antimalarial Applications
Finally, thiourea derivatives have been found to have antimalarial properties . This could lead to the development of new drugs to treat malaria .
Future Directions
While specific future directions for “N-[4-(methylthio)phenyl]thiourea” are not available, thiourea and its derivatives are of huge importance commercially, industrially, and academically . They have potential to be explored and used in various applications, including as doping systems in conductive materials .
Mechanism of Action
Target of Action
It is known that many thiourea derivatives, including those with aryl groups, have been incorporated in many tyrosine kinase inhibitors due to their ability to form powerful hydrogen bonds in the atp binding pocket of the enzymes .
Mode of Action
Based on the known properties of thiourea derivatives, it can be inferred that the compound may interact with its targets through the formation of strong hydrogen bonds .
Biochemical Pathways
It is known that thiourea derivatives can exhibit various biological activities, including anticancer activity, through several mechanisms .
Result of Action
It is known that many thiourea derivatives have exhibited various biological activities, including anticancer activity .
Action Environment
It is known that the biological activity of thiourea derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
properties
IUPAC Name |
(4-methylsulfanylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTIPAXVNVJEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301177 | |
| Record name | N-[4-(Methylthio)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(methylthio)phenyl]thiourea | |
CAS RN |
65069-54-7 | |
| Record name | N-[4-(Methylthio)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Methylthio)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B3148513.png)












![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)